Cas no 1820703-58-9 (2-bromopyrazine hydrochloride)
2-bromopyrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Pyrazine, 2-bromo-, hydrochloride (1:1)
- 2-bromopyrazine hydrochloride
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- MDL: MFCD29034165
- Inchi: 1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H
- InChI Key: UTVAUZRQCOJHPF-UHFFFAOYSA-N
- SMILES: BrC1=NC=CN=C1.Cl
2-bromopyrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226449-0.1g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 0.1g |
$26.0 | 2024-06-20 | |
| Enamine | EN300-226449-0.25g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 0.25g |
$29.0 | 2024-06-20 | |
| Enamine | EN300-226449-0.5g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 0.5g |
$36.0 | 2024-06-20 | |
| Enamine | EN300-226449-1.0g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 1.0g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-226449-2.5g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 2.5g |
$85.0 | 2024-06-20 | |
| Enamine | EN300-226449-5.0g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 5.0g |
$158.0 | 2024-06-20 | |
| Enamine | EN300-226449-10.0g |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 10.0g |
$281.0 | 2024-06-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19220-1-1G |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 1g |
¥ 231.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19220-1-5G |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 5g |
¥ 910.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19220-1-10G |
2-bromopyrazine hydrochloride |
1820703-58-9 | 95% | 10g |
¥ 1,610.00 | 2023-04-14 |
2-bromopyrazine hydrochloride Suppliers
2-bromopyrazine hydrochloride Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-bromopyrazine hydrochloride
Recent Advances in the Application of 2-Bromopyrazine Hydrochloride (CAS: 1820703-58-9) in Chemical Biology and Pharmaceutical Research
2-Bromopyrazine hydrochloride (CAS: 1820703-58-9) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and potential for diverse functionalization. Recent studies have highlighted its critical role in the synthesis of heterocyclic compounds, drug candidates, and bioactive molecules. This research brief consolidates the latest findings on the applications, synthetic methodologies, and mechanistic insights associated with this compound, providing a comprehensive overview for researchers in the field.
In the context of drug discovery, 2-bromopyrazine hydrochloride has gained attention as a key intermediate in the development of kinase inhibitors and antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyrazine-based JAK2 inhibitors, showcasing improved selectivity and pharmacokinetic properties compared to traditional scaffolds. The bromine atom at the 2-position enables efficient cross-coupling reactions, facilitating rapid diversification of the pyrazine core.
Recent advances in synthetic methodologies have expanded the utility of 2-bromopyrazine hydrochloride in complex molecule construction. A breakthrough reported in Organic Letters (2024) described a novel palladium-catalyzed amination protocol that achieves >90% yield with this substrate, overcoming previous limitations in nucleophilic aromatic substitution. This development has significant implications for the efficient synthesis of pyrazine-containing pharmaceuticals, particularly in late-stage functionalization strategies.
Mechanistic studies have provided deeper insights into the reactivity profile of 2-bromopyrazine hydrochloride. Quantum chemical calculations published in Chemical Science (2023) revealed unexpected stabilization effects of the hydrochloride salt on transition states in SNAr reactions, explaining observed rate enhancements. These findings have guided the design of more efficient synthetic routes and prompted reevaluation of reaction conditions for pyrazine derivatives in general.
The compound's application has extended to chemical biology probes, as evidenced by a 2024 ACS Chemical Biology report describing its incorporation into activity-based protein profiling (ABPP) reagents. The electron-withdrawing nature of the pyrazine ring, combined with the leaving group ability of the bromine, creates an ideal warhead for covalent inhibitor development targeting cysteine proteases.
From a safety and handling perspective, recent toxicological assessments (2023) have established improved handling protocols for 2-bromopyrazine hydrochloride, addressing previous concerns about its stability under various conditions. These studies confirm that proper storage at -20°C in anhydrous conditions maintains reagent quality for extended periods, supporting its reliable use in pharmaceutical manufacturing.
Looking forward, the unique properties of 2-bromopyrazine hydrochloride position it as a strategic building block for next-generation drug discovery. Ongoing research explores its potential in PROTAC design and as a linchpin for fragment-based drug discovery. The compound's versatility across multiple therapeutic areas, combined with recent methodological advances, suggests it will remain a focal point of chemical biology research in the coming years.
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